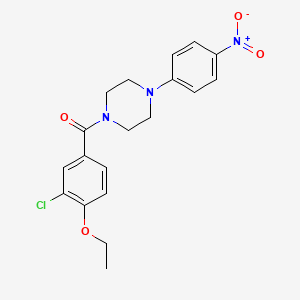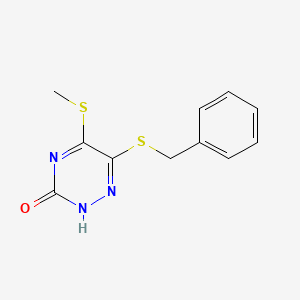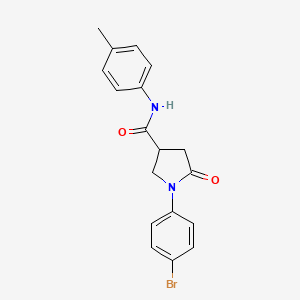
1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine, also known as CEP, is a synthetic compound that belongs to the family of piperazine derivatives. CEP has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation. In addition, 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine is that it exhibits a range of biochemical and physiological effects, making it a versatile compound for use in lab experiments. However, one of the limitations of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for research on 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine. One area of research could focus on elucidating the mechanism of action of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine, which would provide a better understanding of its effects in different experimental settings. Another area of research could focus on developing derivatives of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine that exhibit improved potency and selectivity. Additionally, 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine could be investigated for its potential use in the treatment of other diseases, such as cancer and viral infections.
Méthodes De Synthèse
The synthesis of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine involves a multi-step process that starts with the reaction of 3-chloro-4-ethoxybenzoyl chloride with piperazine. This reaction produces 1-(3-chloro-4-ethoxybenzoyl)piperazine, which is then reacted with 4-nitrophenyl hydrazine to form 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine. The overall yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. In addition, 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.
Propriétés
IUPAC Name |
(3-chloro-4-ethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-2-27-18-8-3-14(13-17(18)20)19(24)22-11-9-21(10-12-22)15-4-6-16(7-5-15)23(25)26/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSCNQZSNAWNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)
![4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5230537.png)
![ethyl 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5230540.png)


![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)


![1-[4-(benzyloxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5230575.png)


![4-methoxy-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5230623.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline](/img/structure/B5230631.png)
